4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
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Overview
Description
4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a complex organic compound that features a benzoylphenyl group and a difluorophenyl group attached to a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.
Attachment of the Benzoylphenyl Group: This step involves the acylation of the thiazepane ring with a benzoyl chloride derivative under basic conditions.
Introduction of the Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The benzoylphenyl and difluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazepane ring may play a role in stabilizing the compound’s conformation, enhancing its binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzoylphenyl)-3-(2,5-difluorophenyl)urea: This compound shares the benzoylphenyl and difluorophenyl groups but differs in the presence of a urea linkage instead of a thiazepane ring.
1-(7-Chloro-2-benzothiazolyl)-3-(2,5-difluorophenyl)urea: Similar in having a difluorophenyl group but contains a benzothiazole moiety instead of a thiazepane ring.
Uniqueness
The uniqueness of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and binding interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO2S/c26-18-10-11-22(27)21(16-18)23-12-13-28(14-15-31-23)25(30)20-9-5-4-8-19(20)24(29)17-6-2-1-3-7-17/h1-11,16,23H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQPMEZCNDLOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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